N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of molecule (e.g., small molecule, biologic), its classification (e.g., organoheterocyclic compound, phenylpiperidine), and its intended use or indication .
Molecular Structure Analysis
This involves analyzing the 3D structure of the molecule, which can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, and reactivity .科学的研究の応用
Synthesis and Docking Studies
Research demonstrates the synthesis of novel compounds, including those bearing the benzenesulfonamide moiety, with applications in antimycobacterial activity. For instance, compounds have been developed with significant activity against Mycobacterium tuberculosis, utilizing structure-activity relationship (SAR) analyses and docking studies to optimize effectiveness (Ghorab et al., 2017).
Biological Evaluation for Therapeutic Applications
Certain derivatives have been evaluated for a range of potential therapeutic applications. This includes anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, celecoxib derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Molecular Docking and Cytotoxicity Studies
Studies include the synthesis of triazole thymine derivatives, characterized by spectroscopic studies, with in vitro cytotoxic activities evaluated against human cancer cell lines. Molecular docking studies of these compounds have shown promising interactions with amino acid residues of receptors, indicating potential as anticancer drugs (Almashal et al., 2020).
COX-2 Inhibition and Anti-inflammatory Properties
Research has also focused on the design and synthesis of sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating enhanced selectivity through structural modifications. These findings are critical in the development of novel anti-inflammatory agents with reduced side effects (Hashimoto et al., 2002).
作用機序
Target of Action
The primary target of the compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Mode of Action
It is known to interact with its target, cdk2 . This interaction may result in changes to the cell cycle, potentially inhibiting cell division and growth.
Biochemical Pathways
Given its interaction with CDK2 , it is likely to impact pathways related to cell cycle regulation and cell division.
Result of Action
Given its interaction with CDK2 , it is likely to influence cell division and growth.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-5-6-15(3)18(11-13)26(23,24)19-17-12-16(8-7-14(17)2)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDLHKZNJNFMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。